molecular formula C14H17N3O2 B15050616 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B15050616
M. Wt: 259.30 g/mol
InChI Key: QXUOOZSCDSDWSR-UHFFFAOYSA-N
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Description

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-(propan-2-yl)hydrazine with an appropriate diketone under acidic conditions.

    Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with benzoic acid: The aminomethylated pyrazole is then coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The aminomethyl group can form hydrogen bonds or ionic interactions with the target, while the benzoic acid moiety can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have similar applications in medicinal chemistry.

    Pyrrole derivatives: These compounds have a similar structure and are used in the development of drugs and materials.

Uniqueness

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which allows for a diverse range of chemical reactions and applications. The aminomethyl group also provides additional sites for functionalization, making it a versatile compound for various research applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-10(2)17-9-12(8-16-17)15-7-11-5-3-4-6-13(11)14(18)19/h3-6,8-10,15H,7H2,1-2H3,(H,18,19)

InChI Key

QXUOOZSCDSDWSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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